molecular formula C5H4Br2N2 B1315678 2,6-Dibromopyridin-4-amine CAS No. 39771-34-1

2,6-Dibromopyridin-4-amine

Cat. No. B1315678
CAS RN: 39771-34-1
M. Wt: 251.91 g/mol
InChI Key: NTFZVUOMTODHRO-UHFFFAOYSA-N
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Description

“2,6-Dibromopyridin-4-amine” is a chemical compound with the molecular formula C5H4Br2N2 . It is also known as DBPA. It has an average mass of 251.907 Da and a monoisotopic mass of 249.874115 Da . It is used as a tridentate chelating ligand and in the formation of macrocycles containing the terpyridine moiety .


Synthesis Analysis

The synthesis of “2,6-Dibromopyridin-4-amine” involves various methods . One method involves the addition of iron to a stirred solution of 2,6-dibromo-4-nitropyridine 1-oxide in acetic acid at 0 °C . The mixture is then stirred at room temperature. After 1 hour, water and ethyl acetate are added to the reaction mixture. The organic layer is washed with water, saturated aqueous potassium carbonate solution, and brine, and dried (MgS0 4) and evaporated to give the title compound .


Molecular Structure Analysis

The molecular structure of “2,6-Dibromopyridin-4-amine” consists of 2 hydrogen bond acceptors, 2 hydrogen bond donors, and no freely rotating bonds . It has a molar refractivity of 44.0±0.3 cm^3, a polar surface area of 39 Å^2, and a polarizability of 17.4±0.5 10^-24 cm^3 .


Physical And Chemical Properties Analysis

“2,6-Dibromopyridin-4-amine” has a density of 2.1±0.1 g/cm^3, a boiling point of 373.7±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 62.1±3.0 kJ/mol and a flash point of 179.8±26.5 °C . Its index of refraction is 1.673 .

Scientific Research Applications

Amination Reactions

  • Amination with Potassium Amide : Research by Streef and Hertog (2010) explored the amination of dibromopyridines with potassium amide in liquid ammonia, resulting in diaminopyridines or mixtures of these compounds. In some reactions, 4-amino-2-methylpyrimidine is formed, particularly from the amination of 2,6-dibromopyridine (Streef & Hertog, 2010).
  • Synthesis of 2-(Phenylamino)pyridines : Waldvogel et al. (2009) achieved amination reactions of 2,6-dibromopyridine with halogenated anilines thermally, using tetramethylpiperidine as an auxiliary base. This solvent-free thermal conversion was superior to palladium-catalyzed transformations (Waldvogel et al., 2009).

Cross-Coupling Reactions

  • Copper-Catalyzed C–N Bond-Forming Reaction : Wang et al. (2014) developed a protocol using copper-catalyzed C–N bond-forming reaction between 2,6-dibromopyridine and various amines. This method controls the selectivity of the pyridine bromine atom for the C–N cross-coupling reaction (Wang et al., 2014).

Ring Transformations

  • Conversion into 4-Amino-2-Methylpyrimidine : Hertog et al. (2010) investigated reactions of 6-substituted derivatives of 2-halogenopyridines with potassium amide in liquid ammonia. The reaction involving 2,6-dibromopyridine led to the formation of 4-amino-2-methylpyrimidine, and the study discussed the mechanism of this reaction (Hertog et al., 2010).

Synthesis of Specific Compounds

  • Azacalixnpyridines : Miyazaki et al. (2002) reported the palladium-catalyzed aryl amination of 2,6-dibromopyridine with certain aminopyridines to produce new azacalixnpyridines, exploring their molecular structure and complexation (Miyazaki et al., 2002).

Chemical Mechanisms and Studies

  • Mechanism of Amination Reactions : Further insights into the mechanism of amination reactions involving 2,6-dibromopyridine were provided by studies focusing on the reaction conditions and intermediates formed during the process (Ji et al., 2003).

Safety And Hazards

“2,6-Dibromopyridin-4-amine” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment .

properties

IUPAC Name

2,6-dibromopyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2/c6-4-1-3(8)2-5(7)9-4/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFZVUOMTODHRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80555745
Record name 2,6-Dibromopyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromopyridin-4-amine

CAS RN

39771-34-1
Record name 2,6-Dibromopyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2,6-dibromopyridine
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Synthesis routes and methods I

Procedure details

To a solution of 2,6-dibromo-4-nitro-pyridine (1.0 g, 3.54 mmol) in glacial acetic acid (20 mL) was added Fe-powder (1.0 g, 17.74 mmol) at room temperature. The reaction mixture was refluxed for 90° C. for 30 min. After completion of reaction (TLC monitoring), water was added (100 mL), basified with 2N NaOH (pH 12-14). The resulting mixture was filtered through celite-bed and extracted with ethyl acetate (2×50 mL). The combined organic layers were washed with water, dried (Na2SO4), filtered and evaporated to dryness to get the desired product as an off white solid (0.80 g, 90%).
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1 g
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90%

Synthesis routes and methods II

Procedure details

A mixture of 4-nitro-2,6-dibromopyridine-N-oxide (1.2 g), iron powder (1.2 g) and acetic acid (15 ml) were stirred and heated to 100° C. for 1 hour. Upon cooling the mixture was basified with 3 molar sodium hydroxide and continuously extracted with ether. Removal of the ether under reduced pressure left a white crystalline product of 4-amino-2,6-dibromopyridine (1.0 g, 99%), m.p. 212-214° C.
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1.2 g
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15 mL
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Synthesis routes and methods III

Procedure details

2,6-dibromo-4-nitro pyridine 1-oxide (14.5 g, 48.6 mmol) was taken up in 130 mL of acetic acid and iron powder (11 g, 196.9 mmol) was added in portionwise and the mixture was stirred at room temperature for 45 minutes. 500 mL of water was added and the product was extracted with EtOAc (500 mL). The organic layer was washed with 300 mL of water then with 300 mL of a sat K2CO3 sol and then with 300 mL of brine. The organic layer was dried over magnesium sulfate and the solvent was removed in vacuo to give 11.1 g of the title compound as a white solid.
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14.5 g
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500 mL
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130 mL
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11 g
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Synthesis routes and methods IV

Procedure details

To a solution of 2,6-dibromo-4-nitropyridine 1-oxide (6.80 g, 22.82 mmol) in acetic acid (100 mL) at rt was added Fe powder (6.40 g, 114.13 mmol). The resulting reaction mixture was heated to 100° C. for 1 h. After completion of reaction (by TLC), acetic acid was distilled off under reduced pressure, the residue was basified with aqueous ammonia solution and extracted with EtOAc (3×250 mL). The combined organics were washed with brine, dried (Na2SO4), filtered and concentrated under reduced pressure. The residue thus obtained was treated with ether and hexane and filtered to obtain the desired product as an off white solid (5.40 g, 94%).
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6.8 g
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100 mL
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6.4 g
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dibromopyridin-4-amine
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Citations

For This Compound
4
Citations
Y Jiao, J Zhu, Y Guo, W He, Z Guo - Journal of Materials Chemistry C, 2017 - pubs.rsc.org
A simple spin crossover (SCO) complex, [Fe(bpp)2][BF4]2 (bpp = 2,6-bis(pyrazol-1-yl)pyridine), was found to exhibit luminesce with a broad band from 425 to 565 nm in the solid state at …
Number of citations: 38 pubs.rsc.org
SM Choi, YJ An, ER Choi, YE Nam, EW Seo… - Journal of Molecular …, 2023 - Elsevier
3-Deazaneplanosin A (DZNep, 2) analogs showed a broad spectrum of biological activity against some cancers and DNA/RNA viruses as a promising inhibitor of the S-adenosyl-L-…
Number of citations: 2 www.sciencedirect.com
C Fromont, A Atzori, D Kaur, L Hashmi… - Journal of medicinal …, 2020 - ACS Publications
Polymorphisms in the region of the calmodulin-dependent kinase isoform D (CaMK1D) gene are associated with increased incidence of diabetes, with the most common polymorphism …
Number of citations: 12 pubs.acs.org
Y Zhang, C Sun, C Wang, KE Jankovic… - Chemical reviews, 2021 - ACS Publications
RNA-based therapeutics have shown great promise in treating a broad spectrum of diseases through various mechanisms including knockdown of pathological genes, expression of …
Number of citations: 183 pubs.acs.org

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